molecular formula C10H15NO2 B3273102 2,2-Dimethoxy-1-phenylethan-1-amine CAS No. 57962-58-0

2,2-Dimethoxy-1-phenylethan-1-amine

Cat. No. B3273102
CAS RN: 57962-58-0
M. Wt: 181.23 g/mol
InChI Key: XAEPJGPTFHSUGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,2-Dimethoxy-1-phenylethan-1-amine” is a chemical compound with the molecular formula C10H15NO2 and a molecular weight of 181.23 . It is a research-use-only product .


Molecular Structure Analysis

The InChI code for “2,2-Dimethoxy-1-phenylethan-1-amine” is 1S/C10H15NO2/c1-12-10(8-11,13-2)9-6-4-3-5-7-9/h3-7H,8,11H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2,2-Dimethoxy-1-phenylethan-1-amine, focusing on six unique fields:

Pharmaceutical Research

2,2-Dimethoxy-1-phenylethan-1-amine is often used in pharmaceutical research as a precursor or intermediate in the synthesis of various compounds. Its structural properties make it a valuable building block for developing new drugs, particularly those targeting neurological and psychiatric disorders .

Chemical Synthesis

In the field of chemical synthesis, this compound is utilized for creating complex organic molecules. Its reactivity and stability under various conditions allow chemists to explore new synthetic pathways and develop innovative methods for producing high-value chemicals .

Material Science

Researchers in material science use 2,2-Dimethoxy-1-phenylethan-1-amine to develop new materials with unique properties. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials, making them suitable for advanced applications in electronics and aerospace.

Analytical Chemistry

This compound is also employed in analytical chemistry as a standard or reference material. Its well-defined chemical properties make it ideal for calibrating instruments and validating analytical methods, ensuring accurate and reliable results in various chemical analyses .

properties

IUPAC Name

2,2-dimethoxy-1-phenylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-12-10(13-2)9(11)8-6-4-3-5-7-8/h3-7,9-10H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAEPJGPTFHSUGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(C1=CC=CC=C1)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethoxy-1-phenylethan-1-amine

CAS RN

57962-58-0
Record name 2,2-dimethoxy-1-phenylethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

6 ml of tetrahydrofuran (THF) and 3.5 mmol of 1-benzyl-4-(1-phenyl-2,2-dimethoxyethylamino)-(S,S)-3,5-bis(1-methoxyethyl)-1,2,4-triazolium bromide are introduced into a 100 ml round-bottomed flask equipped with a reflux condenser and a magnetic stirrer and then 1.75 ml of a 2 mol/l solution of lithium borohydride in THF are added at ambient temperature over a period of 1 to 2 h approximately. The reaction medium is subsequently left stirring at ambient temperature for 3 h and then brought to reflux for 3 h. After returning to ambient temperature, 20 ml of a 20% aqueous sodium hydroxide solution are added and then the aqueous phase is extracted with dichloromethane. The resulting organic phase is dried over anhydrous magnesium sulphate and then concentrated. The amine is purified by distillation. 0.19 g of the expected compound is obtained.
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1-benzyl-4-(1-phenyl-2,2-dimethoxyethylamino)-(S,S)-3,5-bis(1-methoxyethyl)-1,2,4-triazolium bromide
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3.5 mmol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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